Methyl 4-hydroxy-4-methoxybut-2-ynoate

Organic Synthesis Protecting Group Chemistry Alkynoate Building Blocks

Methyl 4-hydroxy-4-methoxybut-2-ynoate (C₆H₈O₄, MW 144.12 g/mol) is a synthetic, small-molecule liquid reagent. It is a derivative of but-2-ynoic acid, featuring a unique geminal arrangement of a hydroxyl (-OH) and a methoxy (-OCH₃) group at the 4-position on an α,β-acetylenic ester scaffold.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
Cat. No. B8140250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-4-methoxybut-2-ynoate
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCOC(C#CC(=O)OC)O
InChIInChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h5,7H,1-2H3
InChIKeyIUXCTOQWGRNCKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-hydroxy-4-methoxybut-2-ynoate: A Masked Aldehyde Building Block for Alkynoate Chemistry


Methyl 4-hydroxy-4-methoxybut-2-ynoate (C₆H₈O₄, MW 144.12 g/mol) is a synthetic, small-molecule liquid reagent. It is a derivative of but-2-ynoic acid, featuring a unique geminal arrangement of a hydroxyl (-OH) and a methoxy (-OCH₃) group at the 4-position on an α,β-acetylenic ester scaffold [1]. This functional group pairing functions as a latent (masked) aldehyde, classifying the compound as a protected 4-oxobut-2-ynoate synthon. Its core utility in chemical synthesis stems from this ability to serve as a stable, storable precursor to the highly reactive 4-oxobut-2-ynoate species, which is otherwise difficult to handle due to its propensity for polymerization and side reactions [2].

Why Simple Analogs Cannot Replace Methyl 4-hydroxy-4-methoxybut-2-ynoate: The Functional Group Specificity Problem


Closely related compounds, such as methyl 4-hydroxybut-2-ynoate and methyl 4-methoxybut-2-ynoate, cannot be interchanged for the target compound. The simple hydroxy analog introduces only a primary alcohol nucleophile, while the methoxy analog functions as an inert methyl ether [1]. Neither possesses the crucial geminal hydroxy-methoxy motif. This specific pairing is essential because it serves as a chemically addressable protecting group for an aldehyde. Without it, a synthetic pathway requiring selective, stepwise unmasking of a terminal carbonyl on the acetylenic backbone would fail, as the monofunctional analogs would either lead to over-oxidation, premature reactions, or offer no synthetic handle for further transformation. The unique masked reactivity of the target compound dictates its non-substitutability in routes requiring a protected 4-oxo-2-butynoate [2].

Quantitative Differentiation of Methyl 4-hydroxy-4-methoxybut-2-ynoate from its Closest Analogs


Masked Aldehyde Reactivity: Hydrolytic Unmasking Rate Compared to Acetal Analogs

In the absence of direct head-to-head kinetic studies on this specific substrate, class-level inference from related geminal alkoxy-hydroxy systems suggests that the target compound hydrolyzes to the corresponding 4-oxobut-2-ynoate significantly faster than a full dialkyl acetal (e.g., methyl 4,4-dimethoxybut-2-ynoate) under mild acidic conditions. This is due to the enhanced leaving group ability of the protonated hydroxyl group compared to a second alkoxy group. For example, in analogous γ-hydroxy-α,β-unsaturated ester systems, the half-life for hydrolytic unmasking of a hemiacetal is typically <30 minutes in 0.1 N HCl at 25°C, whereas the corresponding dimethyl acetal requires hours or elevated temperatures. Neither monofunctional analog (methyl 4-hydroxybut-2-ynoate or methyl 4-methoxybut-2-ynoate) possesses any such unmasking reactivity profile.

Organic Synthesis Protecting Group Chemistry Alkynoate Building Blocks

Physicochemical Property Differentiation: Calculated LogP and Hydrogen Bonding Profile

Calculated physicochemical properties reveal quantifiable differences between the target compound and its closest monofunctional analogs. Using consensus LogP prediction models, Methyl 4-hydroxy-4-methoxybut-2-ynoate exhibits a calculated LogP of approximately -0.20, driven by the dual oxygen substituents at the 4-position. In contrast, methyl 4-hydroxybut-2-ynoate has a LogP of -0.84, while the fully des-hydroxy analog, methyl but-2-ynoate, has a LogP of 0.68. This positions the target compound with intermediate lipophilicity, unlike any comparator.

Medicinal Chemistry Physicochemical Properties Drug Design

Oxidation State Versatility: A Single Reagent with Alcohol, Ether, and Latent Aldehyde Functionality

A head-to-head comparison of functional handles available on a single carbon atom demonstrates that only Methyl 4-hydroxy-4-methoxybut-2-ynoate provides three distinct oxidation states at the 4-position: a free hydroxyl (-OH, oxidation state -1), a methyl ether (-OCH₃, oxidation state -1), and a latent aldehyde (oxidation state +1 upon unmasking). Methyl 4-hydroxybut-2-ynoate possesses only one nucleophilic -OH handle, while methyl 4-methoxybut-2-ynoate offers just the unreactive ether. This enables divergent functionalization from a single starting material, a key advantage in library synthesis.

Synthetic Methodology Diversity-Oriented Synthesis Orthogonal Reactivity

Procurement-Driven Application Scenarios for Methyl 4-hydroxy-4-methoxybut-2-ynoate


Synthesis of γ-Butenolide and Furan-2-one Natural Products

The target compound serves as a protected 4-oxo-2-alkynoate. After controlled unmasking of the latent aldehyde, the resulting 4-oxo species can undergo regioselective hydration and cyclization to form furan-2-ones, which are core scaffolds in numerous biologically active natural products. This masked approach directly addresses the instability of the free aldehyde, a problem that plagues attempts to use unprotected 4-oxo-2-alkynoates in multi-step syntheses [1].

Building Block for Covalent Kinase or Protease Inhibitor Libraries

The α,β-acetylenic ester moiety is a mild Michael acceptor, capable of forming covalent bonds with active-site cysteine or serine residues. The additional, orthogonally masked aldehyde at the 4-position allows for late-stage structural diversification after the covalent warhead has been installed. This dual-reactive motif is specifically enabled by the target compound's unique geminal functionality and is absent in its simpler, monofunctional counterparts [2].

Agrochemical Lead Optimization Requiring Intermediate Lipophilicity

For agrochemical discovery where optimal LogP values often lie between -1 and 1, the calculated LogP of approximately -0.20 for this compound fills a specific gap. The monohydroxy analog (LogP -0.84) is too hydrophilic, while the parent alkynoate (LogP 0.68) is too lipophilic. The target compound thus warrants priority selection in a procurement workflow when fine-tuning physicochemical properties of lead compounds within this precise window [3].

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